molecular formula C9H17IN2OS B2559049 N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide CAS No. 1173350-29-2

N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide

Cat. No. B2559049
CAS RN: 1173350-29-2
M. Wt: 328.21
InChI Key: TUAOSEBDRKIYSE-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide, also known as CPMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMM is a hydroiodide salt that belongs to the class of imines and has a molecular formula of C11H18IN2S. In

Scientific Research Applications

N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. In addition, N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been investigated for its potential use in the development of new drugs and as a tool in chemical biology research.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that reduces neuronal excitability. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. In addition, N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to reduce the levels of certain neurotransmitters, such as glutamate and aspartate, which are involved in the development of neuropathic pain and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide in lab experiments is its high potency and selectivity. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to have a high affinity for its target receptors and to exhibit minimal off-target effects. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide is also relatively easy to synthesize, and its chemical properties can be easily modified to optimize its therapeutic potential. However, one of the limitations of using N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide in lab experiments is its potential toxicity. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to have cytotoxic effects in certain cell lines, and its long-term safety profile is not fully understood.

Future Directions

There are several future directions for research on N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide. One area of research is the development of new drugs based on the structure of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide. N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been shown to have potential as a scaffold for the development of new drugs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide. Further studies are needed to fully understand how N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide modulates the activity of neurotransmitters and ion channels. Additionally, more research is needed to evaluate the safety and efficacy of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide in animal models and clinical trials. Finally, N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide can be used as a tool in chemical biology research to study the function of certain proteins and enzymes.

Synthesis Methods

N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide can be synthesized through a reaction between cyclopropylamine, morpholine, and methylthioacetaldehyde dimethylacetal. The reaction is carried out in the presence of hydroiodic acid, which results in the formation of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide hydroiodide. The synthesis of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has been reported in various research articles, and the yield of the reaction can be optimized by adjusting the reaction conditions.

properties

IUPAC Name

methyl N-cyclopropylmorpholine-4-carboximidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS.HI/c1-13-9(10-8-2-3-8)11-4-6-12-7-5-11;/h8H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAOSEBDRKIYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1CC1)N2CCOCC2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-cyclopropylmorpholine-4-carbimidothioate hydroiodide

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